

Rebastinib In Vivo Efficacy: A Comparative Analysis in Preclinical Cancer Models

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Compound of Interest

Compound Name: *Rebastinib*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of **Rebastinib** with alternative therapies in relevant preclinical cancer models. The data herein is compiled from published studies to ensure reproducibility and aid in the critical evaluation of **Rebastinib**'s therapeutic potential.

Rebastinib, a selective Tie2 kinase inhibitor, has demonstrated significant anti-tumor and anti-metastatic effects in various preclinical cancer models. This guide summarizes the key in vivo efficacy data for **Rebastinib** and compares it against standard-of-care chemotherapies, including paclitaxel, eribulin, and carboplatin, in triple-negative breast cancer (TNBC) xenograft models. Detailed experimental protocols and visualizations of the experimental workflow and the targeted signaling pathway are provided to facilitate a comprehensive understanding of the data.

Quantitative Efficacy Comparison

The following tables summarize the in vivo efficacy of **Rebastinib** and comparator agents in commonly used preclinical models of breast cancer.

Table 1: In Vivo Efficacy of **Rebastinib** in Mouse Models of Breast Cancer

Cancer Model	Treatment	Dosage	Administration Route	Key Outcomes	Citation
MDA-MB-231 Xenograft	Rebastinib	150 mg/kg	Tail Vein Injection	44.54% tumor growth suppression compared to control (p<0.05) after 38 days.[1]	[1]
PyMT Syngeneic Model	Rebastinib	10 mg/kg daily	Oral	75% reduction in primary tumor growth; 71% reduction in lung metastases. [2]	[2]
PyMT Syngeneic Model	Rebastinib + Paclitaxel	10 mg/kg daily (Rebastinib)	Oral	90% inhibition of tumor growth; 93% reduction in lung metastases (synergistic effect).[2]	[2]

Table 2: Comparative In Vivo Efficacy in the MDA-MB-231 Xenograft Model

Treatment	Dosage	Administration Route	Tumor Growth Inhibition	Citation
Rebastinib	150 mg/kg	Tail Vein Injection	44.54%	[1]
Paclitaxel	13.73 mg/kg (every 3 days for 21 days)	Not Specified	Up to 77.32%	[3]
Eribulin	0.1 mg/kg (every 4 days, six times)	Intraperitoneal	Significant inhibition (T/C = 47.4%)	[4]
Carboplatin	100 mg/kg	Not Specified	~50% reduction in tumor volume	[5]

T/C: Treatment group tumor volume / Control group tumor volume x 100. A lower T/C value indicates greater anti-tumor activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.

Rebastinib Efficacy in MDA-MB-231 Xenograft Model[1]

- Cell Line: MDA-MB-231 human triple-negative breast cancer cells.
- Animal Model: Female nude mice (N=6 per group).
- Tumor Implantation: Subcutaneous injection of MDA-MB-231 cells.
- Treatment: When tumors reached a volume of approximately 72-73 mm³, mice were treated with **Rebastinib** at a dose of 150 mg/kg via tail vein injection.
- Tumor Measurement: Tumor volume was measured regularly for 38 days.
- Statistical Analysis: A double-tailed t-test was used for comparison between the treatment and control groups.

Paclitaxel Efficacy in MDA-MB-231 Xenograft Model[3]

- Cell Line: MDA-MB-231 human triple-negative breast cancer cells.
- Animal Model: Not specified.
- Tumor Implantation: Cell-derived xenograft (CDX) tumor model.
- Treatment: Mice received treatment with a paclitaxel derivative (PTX-TTHA) at a dose of 13.73 mg/kg once every 3 days for 21 days.
- Tumor Measurement: Tumor growth, volume, and weight were measured over the 21-day treatment period.
- Statistical Analysis: Not specified.

Eribulin Efficacy in MDA-MB-231 Xenograft Model[4]

- Cell Line: MDA-MB-231 human triple-negative breast cancer cells.
- Animal Model: Not specified.
- Tumor Implantation: Subcutaneous injection of 4×10^6 viable MDA-MB-231 cells in PBS containing 50% Matrigel.
- Treatment: 30 days after cell inoculation, mice were treated with eribulin at a dose of 0.1 mg/kg intravenously on days 1, 5, 9, and 13.
- Tumor Measurement: Tumor volumes were estimated using the formula $[(\text{width})^2 \times \text{length}]/2$.
- Statistical Analysis: Not specified.

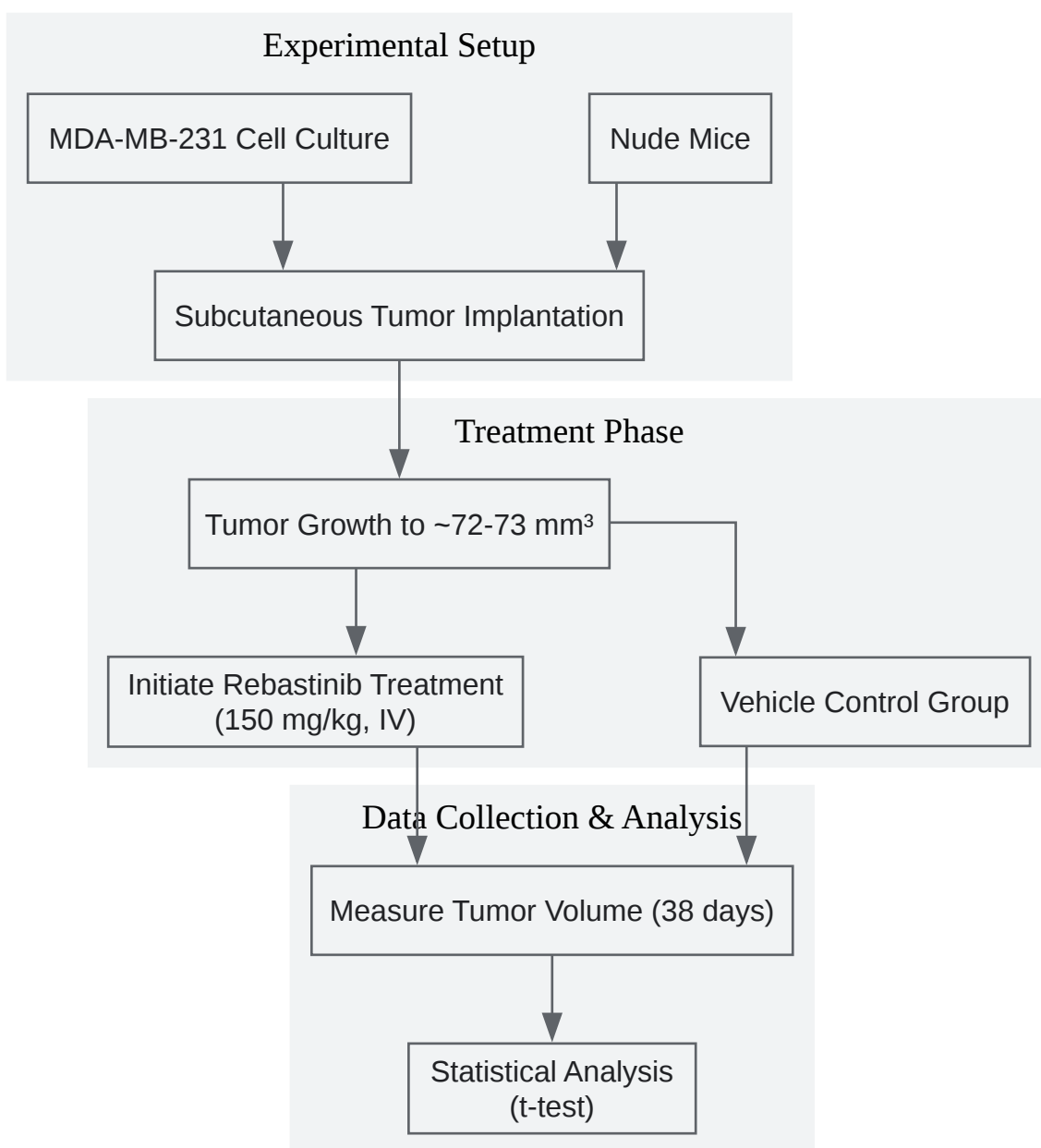
Carboplatin Efficacy in a Murine Mammary Cancer Model[5]

- Cell Line: 4T1 murine mammary cancer cells.
- Animal Model: Not specified.

- Tumor Implantation: Not specified.
- Treatment: Mice were treated with carboplatin at a dose of 100 mg/kg.
- Tumor Measurement: Tumor size was periodically determined.
- Statistical Analysis: Not specified.

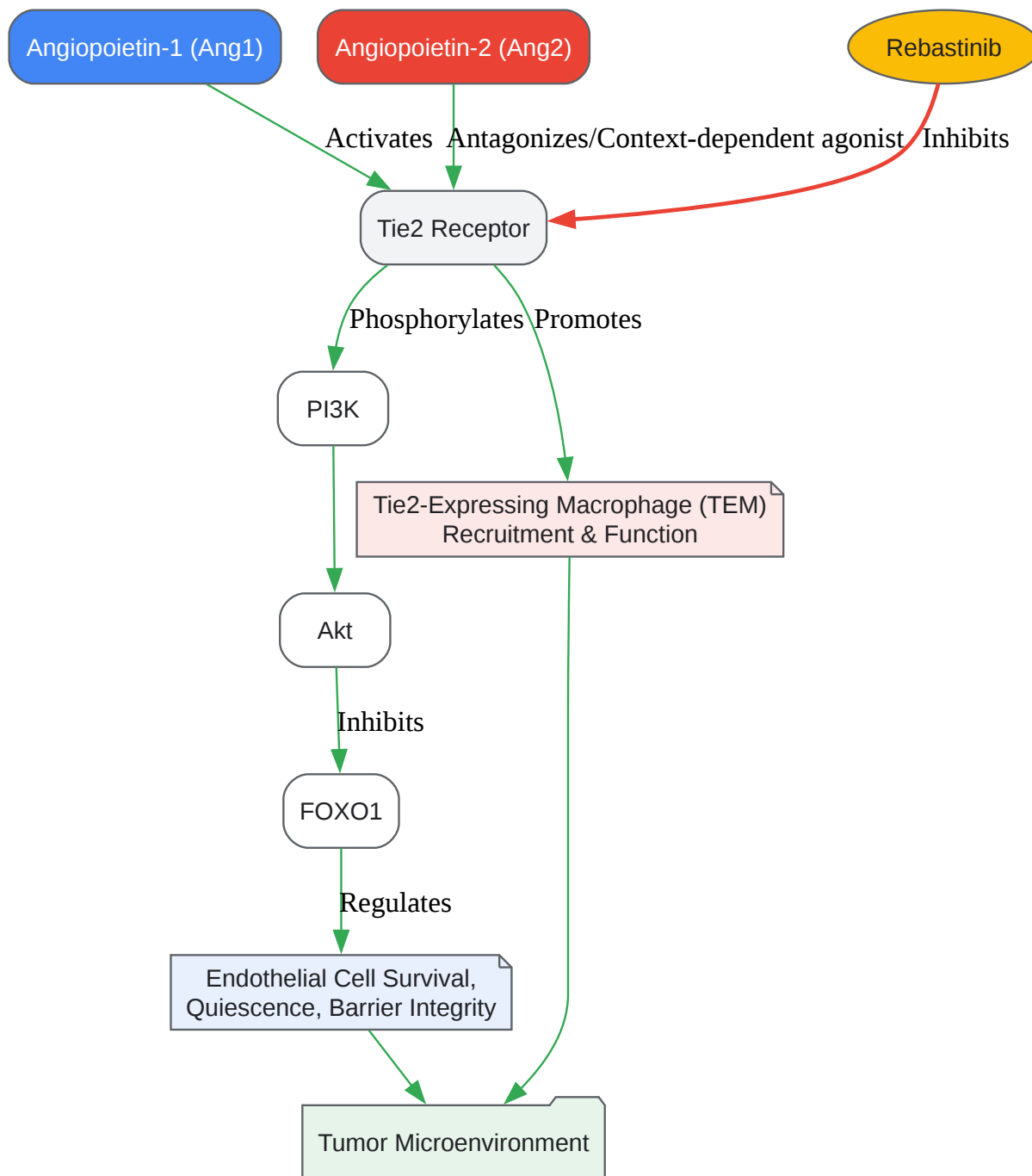
Visualizing the Process and Pathway

To further clarify the experimental procedures and the mechanism of action of **Rebastinib**, the following diagrams are provided.



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Caption: Experimental workflow for assessing **Rebastinib**'s in vivo efficacy.



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References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic antitumor effects of S-1 with eribulin in vitro and in vivo for triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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